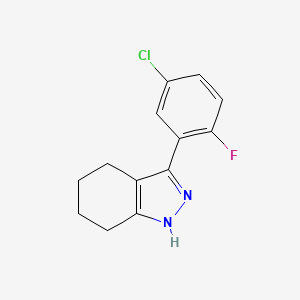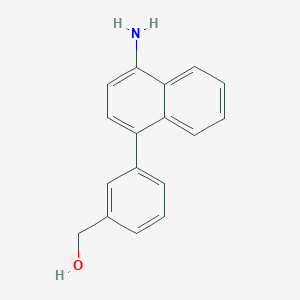![molecular formula C15H13NO3 B11863128 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one CAS No. 675198-61-5](/img/structure/B11863128.png)
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with acetyl and dimethyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7,8-dimethylquinoline-2,4-diol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the furoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-Hydroxy-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one.
Substitution: Halogenated furoquinoline derivatives.
Scientific Research Applications
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylquinoline-2,4-diol: A precursor in the synthesis of the target compound.
Furo[3,2-c]quinoline: A related compound with similar structural features.
3,5-Dimethylfuran: Shares the furan ring but lacks the quinoline moiety.
Uniqueness
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is unique due to its combined furoquinoline structure with acetyl and dimethyl groups This unique structure imparts specific chemical and biological properties that are not observed in its analogs
Properties
CAS No. |
675198-61-5 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-acetyl-3,5-dimethyl-8H-furo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C15H13NO3/c1-7-4-14(18)16-12-6-13-11(5-10(7)12)8(2)15(19-13)9(3)17/h4-6H,1-3H3,(H,16,18) |
InChI Key |
YOUWWFYUAWSCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC3=C(C=C12)C(=C(O3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)


![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)






![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)

